molecular formula C22H20FN7O2 B2768452 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone CAS No. 920227-66-3

1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone

Cat. No.: B2768452
CAS No.: 920227-66-3
M. Wt: 433.447
InChI Key: XPTDXEQJGZQBIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine . The stereochemistry and relative configurations of the synthesized compounds were determined by 1D and 2D NMR spectroscopy and X-ray crystallography .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by 1D and 2D NMR spectroscopy and X-ray crystallography . The aromaticity and the structure of the obtained triazoles have been shown to be related .

Scientific Research Applications

Antagonistic Activity on Serotonin Receptors

Research has demonstrated that compounds structurally related to 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone exhibit potent 5-HT2 antagonist activity. Such activity suggests potential applications in treating psychiatric disorders or managing pain where serotonin receptors play a role (Watanabe et al., 1992).

Antimicrobial Activities

Compounds with a similar structural framework have shown significant antimicrobial properties against a range of microorganisms. This indicates potential utility in developing new antimicrobial agents that could be effective in treating infections resistant to conventional antibiotics (Bektaş et al., 2007).

Antitumor and Anticancer Properties

Research into compounds related to this compound has revealed potential antitumor and anticancer activities, with specific mechanisms of action including tubulin inhibition. Such findings suggest possible applications in cancer therapy, particularly in cases where resistance to conventional drugs is an issue (Zhang et al., 2007).

Antiallergy Activity

Structurally related compounds have been evaluated for antiallergy activity, with some derivatives showing significant potency in passive foot anaphylaxis assays in rats. This suggests a potential role in developing treatments for allergic reactions (Walsh et al., 1990).

Mechanism of Action

Target of Action

The compound, also known as 1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethan-1-one, is a potent inhibitor of the ubiquitin-specific protease 28 (USP28) . USP28 is a deubiquitinating enzyme that plays a crucial role in the regulation of various cellular processes, including cell cycle progression and DNA damage response .

Mode of Action

The compound interacts with USP28 by reversibly binding to it, directly affecting its protein levels . This interaction inhibits the proliferation of cells, halts the cell cycle at the S phase, and impedes the progression of the epithelial-mesenchymal transition (EMT) in gastric cancer cell lines .

Biochemical Pathways

The compound’s action on USP28 affects several biochemical pathways. By inhibiting USP28, the compound disrupts the normal functioning of the cell cycle and DNA damage response pathways . This disruption can lead to the inhibition of cell proliferation and the induction of cell cycle arrest .

Pharmacokinetics

Similar compounds have been shown to exhibit good bioavailability and stability

Result of Action

The inhibition of USP28 by the compound leads to a decrease in cell proliferation and an increase in cell cycle arrest . This can result in the inhibition of tumor growth in cancer cell lines . Additionally, the compound’s action can impede the progression of EMT, a process often associated with cancer metastasis .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other molecules in the cellular environment can affect the compound’s ability to bind to USP28 . Additionally, the compound’s stability and efficacy can be influenced by factors such as pH and temperature.

Properties

IUPAC Name

1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN7O2/c23-16-5-4-6-17(13-16)30-22-20(26-27-30)21(24-15-25-22)29-11-9-28(10-12-29)19(31)14-32-18-7-2-1-3-8-18/h1-8,13,15H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTDXEQJGZQBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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